AFN-1252

Übersicht

Beschreibung

AFN-1252 ist ein selektiver Inhibitor der Enoyl-Acyl-Carrier-Protein-Reduktase (FabI) von Staphylococcus aureus, einem Enzym, das an der Fettsäurebiosynthese beteiligt ist. Diese Verbindung hat eine potente Aktivität sowohl gegen Methicillin-empfindliche als auch gegen Methicillin-resistente Staphylococcus aureus gezeigt, was sie zu einem vielversprechenden Kandidaten für die Behandlung von Staphylokokkeninfektionen macht .

Wissenschaftliche Forschungsanwendungen

AFN-1252 wurde ausgiebig auf seine antimikrobiellen Eigenschaften untersucht, insbesondere gegen Staphylococcus aureus. Es hat sowohl in vitro als auch in vivo Wirksamkeit gezeigt, was es zu einem wertvollen Werkzeug bei der Entwicklung neuer antibakterieller Therapien macht. Darüber hinaus macht seine selektive Inhibition von FabI es zu einer nützlichen Verbindung für die Untersuchung von Fettsäurebiosynthesewegen in Bakterien .

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Inhibition der Enoyl-Acyl-Carrier-Protein-Reduktase (FabI) in Staphylococcus aureus. Dieses Enzym ist entscheidend für den Fettsäurebiosyntheseweg, und seine Inhibition führt zur Störung der bakteriellen Zellmembransynthese, was letztendlich zum Absterben der Bakterienzellen führt. Die beteiligten molekularen Ziele und Pfade umfassen das FabI-Enzym und den Fettsäurebiosyntheseweg .

Wirkmechanismus

AFN-1252, also known as DEBIO1452, API 1252, Debio 1452, or API-1252, is a potent and selective inhibitor of Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), which plays a crucial role in fatty acid biosynthesis .

Target of Action

The primary target of this compound is the enzyme FabI, a key component of the fatty acid synthesis pathway in Staphylococcus aureus . This enzyme is involved in the final step of the fatty acid elongation cycle, which is essential for bacterial growth and survival .

Mode of Action

This compound selectively inhibits FabI, disrupting fatty acid biosynthesis and thereby inhibiting bacterial growth . The mechanism of action of this compound was confirmed using biochemistry, macromolecular synthesis, genetics, and cocrystallization of an this compound–FabI complex .

Biochemical Pathways

The inhibition of FabI by this compound disrupts the bacterial fatty acid synthesis (FASII) pathway . This disruption prevents the bacteria from producing the fatty acids necessary for the formation of cell membranes, leading to bacterial death .

Result of Action

This compound demonstrates a time-dependent reduction of the viability of both methicillin-susceptible and methicillin-resistant S. aureus, achieving a ≥2-log 10 reduction in S. aureus counts over 24 hours . It is extremely potent against clinical isolates of S. aureus and coagulase-negative staphylococci, regardless of their drug resistance, hospital- or community-associated origin, or other clinical subgroup .

Vorbereitungsmethoden

Die Synthese von AFN-1252 umfasst mehrere Schritte, darunter die Bildung des Naphthyridin-Kerns und die anschließende Funktionalisierung. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsverfahren beinhalten wahrscheinlich die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

AFN-1252 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Häufig verwendete Reagenzien in diesen Reaktionen sind verschiedene Nukleophile und Elektrophile unter kontrollierten Bedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von this compound mit modifizierten funktionellen Gruppen .

Vergleich Mit ähnlichen Verbindungen

AFN-1252 ist einzigartig in seiner hohen Potenz und Selektivität für Staphylococcus aureus FabI. Ähnliche Verbindungen umfassen andere FabI-Inhibitoren wie Triclosan und Isoniazid, aber this compound hat eine überlegene Wirksamkeit und eine geringere Neigung zur Resistenzentwicklung gezeigt. Dies macht es zu einem vielversprechenden Kandidaten für die weitere Entwicklung als gezielte Therapie für Staphylokokkeninfektionen .

Eigenschaften

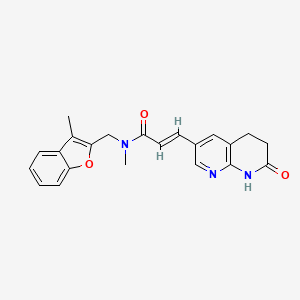

IUPAC Name |

(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTWSUQCXCWEHF-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211069 | |

| Record name | AFN-1252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620175-39-5 | |

| Record name | AFN-1252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620175395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFN-1252 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AFN-1252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEBIO-1452 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3O718IKKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.